2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate
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Description
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate is a useful research compound. Its molecular formula is C16H19N5O7 and its molecular weight is 393.356. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a cyclopropyl group, an oxadiazole moiety, and an isoxazole ring. This unique combination contributes to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds with similar structures have demonstrated significant bactericidal effects against various strains of bacteria, including resistant strains like Staphylococcus aureus . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of biofilm formation.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)... | Staphylococcus aureus (MRSA) | 32 µg/mL |
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)... | Escherichia coli | 64 µg/mL |
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)... | Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted to evaluate the safety profile of the compound. The results indicated that at lower concentrations, the compound exhibited minimal cytotoxic effects on normal cell lines (e.g., L929 fibroblasts), suggesting a favorable therapeutic index .
Table 2: Cytotoxicity Profile on L929 Cells
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
12 | 98 |
50 | 95 |
100 | 85 |
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. The oxadiazole ring is known to enhance lipophilicity and improve membrane permeability, which may contribute to its antimicrobial efficacy. Additionally, the presence of the azetidine ring may play a role in modulating enzyme activities related to bacterial growth and survival.
Case Studies
A recent study focused on synthesizing various derivatives of oxadiazoles and evaluating their biological activities. Among these derivatives, those incorporating cyclopropyl groups were found to exhibit enhanced antimicrobial properties compared to their non-cyclopropyl counterparts .
Case Study Summary:
- Study Title: Evaluation of Antimicrobial Properties of Oxadiazole Derivatives
- Findings: Compounds with cyclopropyl substitution showed increased activity against both Gram-positive and Gram-negative bacteria.
- Conclusion: The structural modification significantly impacts biological activity.
Properties
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3.C2H2O4/c1-8-4-11(17-21-8)15-12(20)7-19-5-10(6-19)14-16-13(18-22-14)9-2-3-9;3-1(4)2(5)6/h4,9-10H,2-3,5-7H2,1H3,(H,15,17,20);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJXTVMKQWEZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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